molecular formula C17H27NO2 B220755 1-Methyl-4-piperidinyl 1-adamantanecarboxylate

1-Methyl-4-piperidinyl 1-adamantanecarboxylate

Numéro de catalogue B220755
Poids moléculaire: 277.4 g/mol
Clé InChI: GMYNEWNNHWDVRQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-4-piperidinyl 1-adamantanecarboxylate, commonly known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders.

Mécanisme D'action

Memantine acts as a non-competitive antagonist of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor. It binds to the receptor in a voltage-dependent manner and blocks the excessive influx of calcium ions into the neuron. This excessive influx of calcium ions is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders. By blocking this influx, Memantine helps to protect the neurons from damage.
Biochemical and Physiological Effects
Memantine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may contribute to its cognitive-enhancing effects. It has also been shown to reduce the release of glutamate, which is believed to be a major contributor to the neuronal damage seen in Alzheimer's disease and other neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using Memantine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a reliable tool for investigating the role of the 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor in neurological disorders. However, one limitation is that Memantine has a relatively short half-life, which may limit its effectiveness in certain experiments.

Orientations Futures

There are several future directions for the study of Memantine. One direction is to investigate its potential in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another direction is to investigate its potential in combination with other drugs, such as acetylcholinesterase inhibitors, for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of Memantine and to develop more effective formulations with longer half-lives.
Conclusion
In conclusion, Memantine is a non-competitive 1-Methyl-4-piperidinyl 1-adamantanecarboxylate receptor antagonist that has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has a well-established mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, there are several future directions for its study. Further research is needed to fully understand its potential in the treatment of neurological disorders.

Méthodes De Synthèse

Memantine can be synthesized in several ways, including the Mannich reaction and the Staudinger reduction. The Mannich reaction involves the condensation of 1-amino-3-methyladamantane with formaldehyde and piperidine. The Staudinger reduction involves the reduction of 1-methyl-4-piperidinyl 1-adamantanecarboxylate with triphenylphosphine and water. Both methods have been used successfully to synthesize Memantine.

Applications De Recherche Scientifique

Memantine has been extensively studied for its potential in the treatment of Alzheimer's disease and other neurological disorders. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, Memantine has been studied for its potential in the treatment of depression, anxiety, and schizophrenia. It has also been investigated for its neuroprotective properties in stroke and traumatic brain injury.

Propriétés

Formule moléculaire

C17H27NO2

Poids moléculaire

277.4 g/mol

Nom IUPAC

(1-methylpiperidin-4-yl) adamantane-1-carboxylate

InChI

InChI=1S/C17H27NO2/c1-18-4-2-15(3-5-18)20-16(19)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-15H,2-11H2,1H3

Clé InChI

GMYNEWNNHWDVRQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3

SMILES canonique

CN1CCC(CC1)OC(=O)C23CC4CC(C2)CC(C4)C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.